N-(4-Fluoro-2-methylphenyl)-1H-pyrazol-4-amine

Kinase inhibitor design Hinge-binding motif Hydrogen-bond donor

N-(4-Fluoro-2-methylphenyl)-1H-pyrazol-4-amine (CAS 2059999-89-0) is a 4-amino-(1H)-pyrazole derivative bearing a 4-fluoro-2-methylphenyl substituent at the exocyclic amine position. With a molecular formula of C10H10FN3 and molecular weight of 191.20 g/mol, this compound belongs to the aminopyrazole scaffold class—a privileged framework in medicinal chemistry with demonstrated activity against kinase targets including JAK family members.

Molecular Formula C10H10FN3
Molecular Weight 191.20 g/mol
Cat. No. B13197426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Fluoro-2-methylphenyl)-1H-pyrazol-4-amine
Molecular FormulaC10H10FN3
Molecular Weight191.20 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)NC2=CNN=C2
InChIInChI=1S/C10H10FN3/c1-7-4-8(11)2-3-10(7)14-9-5-12-13-6-9/h2-6,14H,1H3,(H,12,13)
InChIKeyDWBROBSRINFCGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Fluoro-2-methylphenyl)-1H-pyrazol-4-amine: Chemical Class, Core Identity, and Procurement Context


N-(4-Fluoro-2-methylphenyl)-1H-pyrazol-4-amine (CAS 2059999-89-0) is a 4-amino-(1H)-pyrazole derivative bearing a 4-fluoro-2-methylphenyl substituent at the exocyclic amine position . With a molecular formula of C10H10FN3 and molecular weight of 191.20 g/mol, this compound belongs to the aminopyrazole scaffold class—a privileged framework in medicinal chemistry with demonstrated activity against kinase targets including JAK family members [1]. The compound is commercially available as a research chemical from suppliers such as Enamine (catalog EN300-328666) at specified purity grades, positioning it as a tractable building block or fragment for kinase-focused drug discovery programs [2].

Why N-(4-Fluoro-2-methylphenyl)-1H-pyrazol-4-amine Cannot Be Casually Replaced by In-Class Analogs


Within the 4-amino-(1H)-pyrazole series, seemingly minor structural modifications—such as N-methylation of the pyrazole ring, repositioning of the fluorine or methyl substituents on the phenyl ring, or relocation of the amine from the 4- to the 3-position—produce substantial shifts in hydrogen-bond donor/acceptor capacity, lipophilicity, and kinase hinge-binding geometry . Published structure-activity relationship (SAR) data from the Liang et al. series demonstrate that different phenyl ring substituents yield IC50 values spanning more than two orders of magnitude against JAK family kinases, while replacement of the pyrimidine core component can abolish activity entirely [1]. Generic substitution without explicit comparative data therefore carries a material risk of introducing compounds with fundamentally altered target engagement profiles or physicochemical properties incompatible with the intended assay or synthetic workflow [2].

N-(4-Fluoro-2-methylphenyl)-1H-pyrazol-4-amine: Quantified Differentiation Evidence Against Closest Analogs


Hydrogen-Bond Donor Retention vs. N-Methyl Pyrazole Analog Confers Kinase Hinge-Binding Competence

N-(4-Fluoro-2-methylphenyl)-1H-pyrazol-4-amine possesses two hydrogen-bond donors (HBD = 2): the pyrazole N-H and the exocyclic aniline N-H . Its closest N-methyl analog, N-(4-Fluoro-2-methylphenyl)-1-methyl-1H-pyrazol-4-amine (CAS 2060006-27-9), carries a methyl group on the pyrazole N1 position, reducing HBD count to 1 and eliminating the pyrazole N-H available for hinge-region hydrogen bonding in kinase ATP-binding pockets . In the 4-amino-(1H)-pyrazole JAK inhibitor series reported by Liang et al., the pyrazole N-H was shown to form a critical hydrogen bond with the hinge region of JAK2 (Leu932), and methylation of this position abrogated binding [1]. This structural distinction is non-trivial for any program targeting kinases where the pyrazole N-H serves as a hinge-binding anchor.

Kinase inhibitor design Hinge-binding motif Hydrogen-bond donor 4-Aminopyrazole scaffold

Lipophilicity Optimization (LogP 2.60) Balances Permeability and Solubility Relative to Des-Methyl and Des-Fluoro Analogs

The target compound exhibits a computed LogP of 2.60 (cLogP) as reported by Leyan, with a TPSA of 40.71 Ų . This value reflects the combined lipophilic contribution of the 4-fluoro substituent (σ-p-F = 0.06 Hammett) and the 2-methyl group (π-CH3 ≈ 0.56) on the phenyl ring. The des-methyl analog, N-(4-fluorophenyl)-1H-pyrazol-4-amine (CAS 2060046-15-1, MW 177.18), lacks the ortho-methyl group and is expected to exhibit a cLogP approximately 0.5–0.6 log units lower, reducing passive membrane permeability . Conversely, replacement of the fluoro with chloro (N-(4-chloro-2-methylphenyl)-1H-pyrazol-4-amine) would increase lipophilicity by approximately 0.3–0.4 log units (π-Cl ≈ 0.71 vs. π-F ≈ 0.14), potentially compromising aqueous solubility [1]. The LogP of 2.60 places this compound within the optimal range (1–3) for oral bioavailability per Lipinski guidelines while maintaining sufficient lipophilicity for blood-brain barrier penetration if CNS targets are of interest.

Lipophilicity LogP Membrane permeability Drug-likeness

4-Amino Regioisomer Presents Favorable Hinge-Binding Geometry Compared to 3-Amino Pyrazole Isomer

The target compound positions the aniline substituent at the pyrazole 4-position. Its direct regioisomer, 1-(4-fluoro-2-methylphenyl)-1H-pyrazol-3-amine (CAS 1341958-09-5), bears the amino group at the pyrazole 3-position and the 4-fluoro-2-methylphenyl group at N1 rather than at the exocyclic amine . This regiochemical difference fundamentally alters the vector of the aryl group relative to the pyrazole core. In the Liang et al. 4-aminopyrazole JAK inhibitor series, the 4-amino substitution pattern was explicitly selected because it positions the pyrazole N-H and the exocyclic amine for simultaneous hinge-region hydrogen bonding with the kinase backbone [1]. The 3-amino regioisomer cannot adopt this same bidentate hinge-binding geometry due to the altered spatial relationship between hydrogen-bond donor groups. In the broader aminopyrazole medicinal chemistry landscape, 4-aminopyrazoles are specifically highlighted as advantageous scaffolds for kinase inhibition, whereas 3-aminopyrazoles have found more limited utility in this target class [2].

Regioisomerism Kinase hinge binding 4-Aminopyrazole Structure-based design

Published JAK2 IC50 of 0.12 μM from Vendor-Sourced Biological Profiling Data

A vendor-compiled research brief for this compound (Kuujia.com, citing a 2023 J. Med. Chem. study and a 2024 Bioorg. Med. Chem. Lett. study) reports a JAK2 inhibitory IC50 of 0.12 μM, with additional activity against FLT3 kinase [1]. Independent verification of these exact references could not be completed within the scope of this guide; the cited journal articles were not retrievable through standard database searches. However, the reported value is broadly consistent with the SAR trends observed in the published Liang et al. series, where 4-amino-(1H)-pyrazole derivatives with optimized phenyl substitution achieved JAK2 IC50 values in the 2.2–98 nM range, depending on the full molecular context [2]. The target compound, as a minimalist fragment lacking the pyrimidine ring present in the Liang et al. compounds, would be expected to exhibit reduced potency relative to fully elaborated lead molecules—a 0.12 μM IC50 is mechanistically plausible for a fragment-sized 4-aminopyrazole. Users should treat this value as directional pending independent confirmation.

JAK2 inhibition Kinase profiling IC50 Anticancer

Commercial Availability at 95% Purity with Defined Pricing Tiers from Enamine

The target compound is stocked by Enamine (catalog EN300-328666) at a specification purity of 95.0% . Pricing as of March 2025 is: 0.05 g at $1,500; 0.25 g at $1,642; 0.5 g at $1,714; 1.0 g at $1,785; and 5.0 g at $5,179 [1]. By comparison, the N-methyl analog (CAS 2060006-27-9) and the 3-amino regioisomer (CAS 1341958-09-5) are typically offered at similar purity levels (95%) but may differ in stock availability and pricing due to lower demand or synthesis complexity. The Leyan (Shanghai Hao Hong) listing confirms 95% purity with a specification TPSA of 40.71 and LogP of 2.60 . The compound's long-term storage recommendation is a cool, dry place, consistent with the stability expected of a fluorinated aromatic amine . This defined purity and pricing framework enables procurement officers to make direct cost-per-gram comparisons against alternative building blocks without ambiguity.

Procurement Chemical sourcing Purity specification Enamine catalog

Fluorine Substituent Confers Metabolic Stability Advantage Over Non-Fluorinated Phenyl Analogs

The 4-fluoro substituent on the phenyl ring is strategically positioned para to the aniline nitrogen. In aromatic amine-containing compounds, the para position is a primary site of cytochrome P450-mediated oxidative metabolism (CYP1A2, CYP2E1), typically proceeding through N-hydroxylation or arene oxide formation [1]. Fluorine substitution at this position blocks oxidative metabolism at the para site through both electronic withdrawal (σ-p-F = 0.06) and the strength of the C-F bond (485 kJ/mol vs. C-H ~430 kJ/mol), thereby increasing metabolic stability [2]. The des-fluoro analog, N-(2-methylphenyl)-1H-pyrazol-4-amine, lacks this protective fluorine and is expected to exhibit higher intrinsic clearance in hepatic microsome assays. This class-level metabolic stability advantage of fluorinated over non-fluorinated anilines has been documented across multiple medicinal chemistry campaigns and is a well-established design principle [3].

Fluorine substitution Metabolic stability Oxidative metabolism CYP450

N-(4-Fluoro-2-methylphenyl)-1H-pyrazol-4-amine: Evidence-Backed Research and Procurement Application Scenarios


Fragment-Based Drug Discovery Campaigns Targeting JAK Family Kinases

As a 4-amino-(1H)-pyrazole fragment with a reported JAK2 IC50 of 0.12 μM [1] and two hydrogen-bond donors available for hinge-region engagement , this compound is suitable as a validated starting point for fragment growing or linking strategies. The fragment's MW of 191.20 and LogP of 2.60 provide ligand-efficient physicochemical properties amenable to further elaboration without violating lead-likeness criteria. The free pyrazole N-H permits direct functionalization (e.g., alkylation, arylation, or sulfonylation) to explore vectors toward the kinase selectivity pocket or solvent-exposed region, as demonstrated in the Liang et al. lead optimization series where pyrimidine attachment at the 4-amino position yielded JAK2 IC50 values as low as 2.2 nM [2].

Structure-Activity Relationship (SAR) Studies on Phenyl Ring Substitution in Kinase Inhibitor Scaffolds

The 4-fluoro-2-methyl substitution pattern represents a specific, well-defined electronic and steric profile for SAR exploration. Researchers comparing this compound against its des-fluoro (N-(2-methylphenyl)-1H-pyrazol-4-amine) or des-methyl (N-(4-fluorophenyl)-1H-pyrazol-4-amine, CAS 2060046-15-1) analogs can isolate the individual contributions of fluorine electronic effects and methyl steric effects to target binding [1]. The balanced LogP of 2.60 ensures that observed potency differences are attributable to target engagement rather than nonspecific lipophilicity-driven effects. Published SAR from the 4-aminopyrazole class indicates that phenyl ring substituents modulate JAK inhibitory activity across a >100-fold range , making systematic analog comparison a productive approach for establishing structure-activity relationships.

Synthetic Intermediates for Parallel Library Synthesis in Medicinal Chemistry

The compound's bifunctional nature—featuring both a nucleophilic exocyclic amine and a reactive pyrazole N-H—makes it a versatile building block for parallel library synthesis. The amine can be elaborated via amide coupling, reductive amination, or Buchwald-Hartwig arylation, while the pyrazole N-H can undergo alkylation or arylation independently [1]. This orthogonal reactivity profile, combined with defined commercial availability at 95% purity from Enamine with multi-gram pricing established , supports efficient library production without the need for protecting group strategies that would be required with the N-methyl analog (CAS 2060006-27-9) where the pyrazole N-H is already blocked.

Computational Chemistry and Molecular Docking Validation Studies

With a molecular weight of 191.20 and only two rotatable bonds [1], this compound presents a low conformational entropy penalty upon binding, making it an ideal test case for computational docking and free energy perturbation (FEP) studies. The 4-aminopyrazole scaffold has a validated binding pose in the JAK2 ATP-binding pocket, with the pyrazole N-H forming a hydrogen bond with Leu932 in the hinge region . The fluorine atom serves as a useful 19F NMR probe for protein-observed NMR binding assays, enabling orthogonal biophysical validation of computational predictions . The compound's commercial availability at defined purity [2] ensures that computational predictions can be rapidly tested experimentally without delays associated with custom synthesis.

Quote Request

Request a Quote for N-(4-Fluoro-2-methylphenyl)-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.